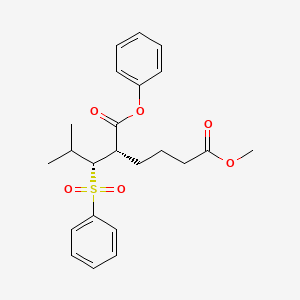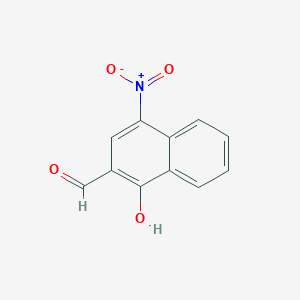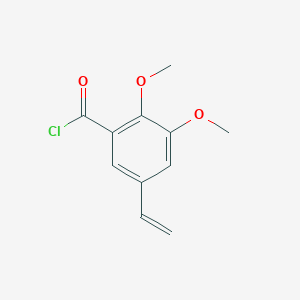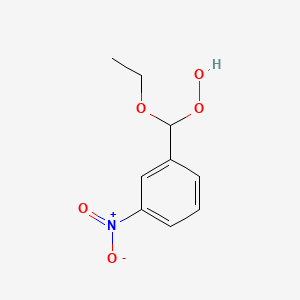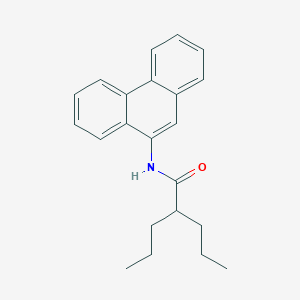![molecular formula C19H21NO2S B14314084 2-[2-(Benzyloxy)phenyl]-1-(morpholin-4-yl)ethane-1-thione CAS No. 113769-76-9](/img/structure/B14314084.png)
2-[2-(Benzyloxy)phenyl]-1-(morpholin-4-yl)ethane-1-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(Benzyloxy)phenyl]-1-(morpholin-4-yl)ethane-1-thione is an organic compound that features a benzyl ether, a phenyl group, a morpholine ring, and a thione group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Benzyloxy)phenyl]-1-(morpholin-4-yl)ethane-1-thione typically involves multiple steps:
Formation of the Benzyloxyphenyl Intermediate: This step involves the reaction of benzyl alcohol with 2-bromophenol in the presence of a base such as potassium carbonate to form 2-(benzyloxy)phenol.
Introduction of the Morpholine Ring: The intermediate is then reacted with 4-chloromorpholine under basic conditions to introduce the morpholine ring, forming 2-[2-(benzyloxy)phenyl]-1-(morpholin-4-yl)ethane.
Thionation: The final step involves the conversion of the ethane group to a thione group using reagents such as Lawesson’s reagent or phosphorus pentasulfide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[2-(Benzyloxy)phenyl]-1-(morpholin-4-yl)ethane-1-thione undergoes various types of chemical reactions:
Oxidation: The thione group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding thiol using reducing agents like lithium aluminum hydride.
Substitution: The benzyl ether and morpholine groups can undergo nucleophilic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Sodium hydride, potassium carbonate.
Major Products
Oxidation: Sulfoxide, sulfone.
Reduction: Thiol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[2-(Benzyloxy)phenyl]-1-(morpholin-4-yl)ethane-1-thione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[2-(Benzyloxy)phenyl]-1-(morpholin-4-yl)ethane-1-thione involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors due to its structural components, potentially inhibiting or activating biological pathways.
Pathways Involved: The benzyl ether and morpholine groups can interact with cellular proteins, while the thione group can undergo redox reactions, affecting cellular oxidative stress pathways.
Comparison with Similar Compounds
Similar Compounds
2-[2-(Benzyloxy)phenyl]-1-(piperidin-4-yl)ethane-1-thione: Similar structure but with a piperidine ring instead of a morpholine ring.
2-[2-(Benzyloxy)phenyl]-1-(morpholin-4-yl)ethane-1-ol: Similar structure but with a hydroxyl group instead of a thione group.
Properties
CAS No. |
113769-76-9 |
|---|---|
Molecular Formula |
C19H21NO2S |
Molecular Weight |
327.4 g/mol |
IUPAC Name |
1-morpholin-4-yl-2-(2-phenylmethoxyphenyl)ethanethione |
InChI |
InChI=1S/C19H21NO2S/c23-19(20-10-12-21-13-11-20)14-17-8-4-5-9-18(17)22-15-16-6-2-1-3-7-16/h1-9H,10-15H2 |
InChI Key |
GYHGYBOIRVDBFI-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=S)CC2=CC=CC=C2OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


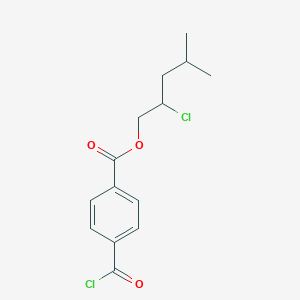
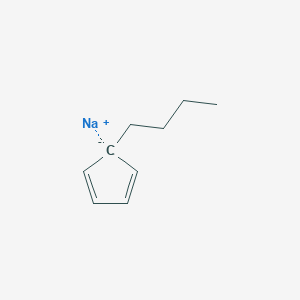
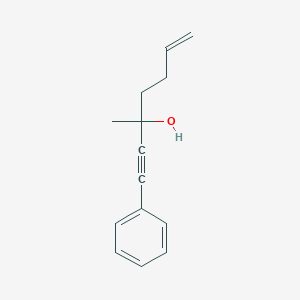
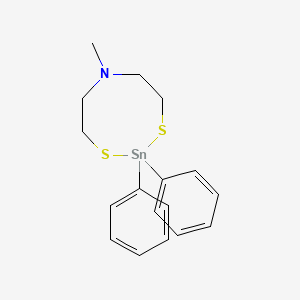
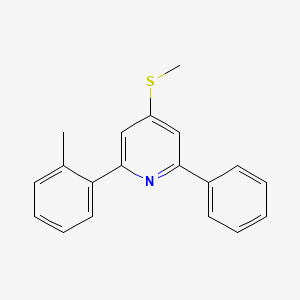
![Tricyclohexyl[(furan-2-carbonyl)oxy]stannane](/img/structure/B14314024.png)

